1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H7O2N3F2 and a molecular weight of 239.18 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenylmethyl group and a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the alkylation of 1H-pyrazole with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluorophenyl group can enhance binding affinity to target proteins through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole can be compared with similar compounds like:
- 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine
- 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- Methyl 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFTTJOYAXWOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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